2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one
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Overview
Description
2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group attached to a trihydrooxaindenone structure, which is a fused ring system containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is prepared by bromination of phenylacetic acid.
Cyclization Reaction: The bromophenyl intermediate undergoes a cyclization reaction with appropriate reagents to form the trihydrooxaindenone core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry:
- Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the trihydrooxaindenone structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with different biological activities.
Uniqueness: 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one is unique due to its fused ring system containing oxygen, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-16(2)8-13(18)12-7-14(19-15(12)9-16)10-3-5-11(17)6-4-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTJNIQBTYSXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(O2)C3=CC=C(C=C3)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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